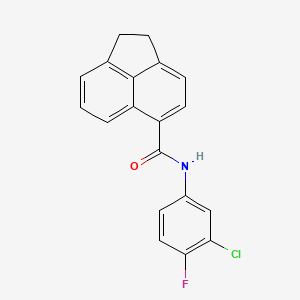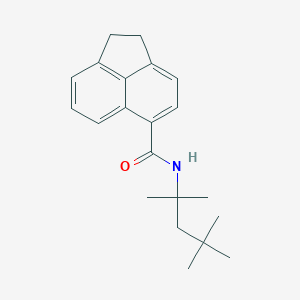![molecular formula C19H15BrClNO3 B3530955 2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3530955.png)
2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methoxyphenyl)acetamide
Übersicht
Beschreibung
2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that the compound exerts its anticancer and anti-inflammatory effects by targeting specific signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methoxyphenyl)acetamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. The compound has also been reported to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methoxyphenyl)acetamide in lab experiments is its high potency and selectivity towards cancer cells. The compound has also been shown to have low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using the compound in lab experiments is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methoxyphenyl)acetamide. One potential direction is to further investigate the underlying mechanism of action of the compound and identify specific molecular targets that it interacts with. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the pharmacokinetic and pharmacodynamic properties of the compound in vivo, which can provide valuable insights into its potential applications in clinical settings.
Conclusion:
In conclusion, 2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methoxyphenyl)acetamide is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown promising anticancer and anti-inflammatory activity, with low toxicity towards normal cells. Further research is needed to elucidate the underlying mechanism of action of the compound and evaluate its potential applications in clinical settings.
Wissenschaftliche Forschungsanwendungen
2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methoxyphenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3/c1-24-16-9-7-13(10-15(16)21)22-18(23)11-25-17-8-6-12-4-2-3-5-14(12)19(17)20/h2-10H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHMPKGOZWNOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methyl-N-phenylacetamide](/img/structure/B3530887.png)
![5-(4-bromobenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3530895.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyloxy)acetamide](/img/structure/B3530902.png)
![4-acetylbenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3530915.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(4-chlorobenzyl)acetamide](/img/structure/B3530924.png)
![methyl [5-(2,4-diethoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3530934.png)
![N~1~-(2-cyanophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3530937.png)


![3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3530948.png)

